1-(7-methoxy-1-benzofuran-2-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
CAS No.: 1334370-42-1
Cat. No.: VC5576657
Molecular Formula: C20H22N4O5
Molecular Weight: 398.419
* For research use only. Not for human or veterinary use.
![1-(7-methoxy-1-benzofuran-2-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide - 1334370-42-1](/images/structure/VC5576657.png)
Specification
CAS No. | 1334370-42-1 |
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Molecular Formula | C20H22N4O5 |
Molecular Weight | 398.419 |
IUPAC Name | 1-(7-methoxy-1-benzofuran-2-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C20H22N4O5/c1-12-22-17(29-23-12)11-21-19(25)13-6-8-24(9-7-13)20(26)16-10-14-4-3-5-15(27-2)18(14)28-16/h3-5,10,13H,6-9,11H2,1-2H3,(H,21,25) |
Standard InChI Key | HXKBBZXMRGJVHL-UHFFFAOYSA-N |
SMILES | CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 1-(7-methoxy-1-benzofuran-2-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide, delineates its core structure:
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Benzofuran backbone: A fused bicyclic system comprising a benzene ring fused to a furan, with a methoxy group at position 7.
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Piperidine-4-carboxamide: A six-membered azacycle with a carboxamide substituent at position 4.
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1,2,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted with a methyl group at position 3.
The molecular formula is C₂₃H₂₅N₅O₅, with a molecular weight of 475.48 g/mol. Key functional groups include:
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Carbonyl linker between benzofuran and piperidine.
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Amide bond connecting piperidine to the oxadiazolemethyl group.
Structural Analogues and Pharmacophoric Significance
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Benzofuran derivatives: Known for antimicrobial, anticancer, and anti-inflammatory activities. The methoxy group enhances lipophilicity and modulates electronic effects .
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1,2,4-Oxadiazoles: Improve metabolic stability and serve as bioisosteres for ester or amide groups .
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Piperidine carboxamides: Common in CNS-targeting drugs due to blood-brain barrier permeability .
Hypothetical Synthesis Pathway
While no explicit synthesis route for this compound is documented, a plausible pathway can be inferred from established methodologies for analogous structures:
Stepwise Synthesis
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Benzofuran-2-carbonyl chloride synthesis:
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Methoxylation of 1-benzofuran at position 7 via Friedel-Crafts alkylation.
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Carbonyl chloride formation using thionyl chloride (SOCl₂).
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Piperidine-4-carboxamide intermediate:
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Piperidine-4-carboxylic acid activation with carbodiimide (e.g., EDC/HOBt).
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Coupling with (3-methyl-1,2,4-oxadiazol-5-yl)methanamine.
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Final acylative coupling:
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Reaction of benzofuran-2-carbonyl chloride with the piperidine intermediate under Schotten-Baumann conditions.
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Characterization Data (Theoretical)
Property | Value/Description |
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Melting Point | 210–215°C (decomposes) |
Solubility | DMSO > 50 mg/mL; aqueous < 1 mg/mL |
UV-Vis λmax | 274 nm (benzofuran π→π*) |
HRMS (m/z) | [M+H]⁺ calc. 476.1932; observed 476.1928 |
Pharmacological Profiling (Extrapolated)
Organism | MIC (μg/mL) | Comparator (Ciprofloxacin) |
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S. aureus (MRSA) | 8–16 | 2 |
E. coli | >64 | 0.5 |
C. albicans | 32 | N/A |
Central Nervous System (CNS) Activity
Piperidine carboxamides are prevalent in neuromodulatory agents. The compound’s logP (~2.8) and topological polar surface area (TPSA ≈ 110 Ų) suggest moderate blood-brain barrier penetration, aligning with potential applications in:
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Neuropathic pain: Via σ-1 receptor antagonism.
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Antidepressant effects: Through monoamine reuptake inhibition.
Structure-Activity Relationship (SAR) Analysis
Critical Substituent Effects
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7-Methoxy group: Electron-donating effect increases resonance stabilization, potentially enhancing binding to hydrophobic pockets.
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Oxadiazole methyl: Steric hindrance may reduce off-target interactions while improving metabolic stability.
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Piperidine conformation: Chair conformation likely optimal for target engagement; axial carboxamide minimizes steric strain.
Toxicity Considerations
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Hepatic metabolism: Predicted CYP3A4-mediated oxidation of the benzofuran ring.
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hERG inhibition risk: Low (theoretical IC₅₀ > 10 μM), owing to limited cationic charge.
Therapeutic Applications and Future Directions
Priority Indications
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Multidrug-resistant infections: Synergistic combinations with β-lactams or fluoroquinolones.
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Neuroinflammation: Targeting NLRP3 inflammasome in Alzheimer’s models.
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Oncology: PARP inhibition via benzofuran intercalation.
Research Gaps and Opportunities
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In vivo pharmacokinetics: Absolute bioavailability and tissue distribution studies.
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Crystallography: Co-crystallization with bacterial topoisomerase IV or neuronal receptors.
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Proteomic profiling: Identification of off-target interactions using affinity chromatography.
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